molecular formula C17H15NO3 B5618738 N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-3-phenylpropanamide

N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-3-phenylpropanamide

Cat. No. B5618738
M. Wt: 281.30 g/mol
InChI Key: ZXFMMFGKVNYFFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)-3-phenylpropanamide involves various chemical reactions and methodologies. For instance, one study focused on the synthesis and characterization of novel derivatives using cyclocondensation reactions and spectral studies like IR, 1H NMR, 13C NMR, and Mass spectra, indicating the complexity and the detailed analysis required in synthesizing these compounds (Idrees, Kola, & Siddiqui, 2019).

Molecular Structure Analysis

Analysis of the molecular structure is crucial for understanding the properties and reactivity of these compounds. A study by Demir et al. (2016) utilized X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra to characterize the molecular structure, providing insights into the geometrical structure and electronic properties through DFT calculations and TDDFT methodology (Demir et al., 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are explored to understand their potential applications and reactivity. For example, Saeed et al. (2020) reported on the synthesis, X-ray structure characterization, and DFT calculations of new antipyrine derivatives, demonstrating how different intermolecular interactions, such as hydrogen bonding and π-interactions, contribute to the stability of these compounds (Saeed et al., 2020).

properties

IUPAC Name

N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-16(9-6-12-4-2-1-3-5-12)18-14-8-7-13-11-21-17(20)15(13)10-14/h1-5,7-8,10H,6,9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFMMFGKVNYFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671423
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3-oxo-1H-2-benzofuran-5-yl)-3-phenylpropanamide

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